2-Chloro-4-nitrothiobenzamide
Overview
Description
2-Chloro-4-nitrothiobenzamide is an organic compound with the molecular formula C7H5ClN2O2S and a molecular weight of 216.64 g/mol . It is characterized by the presence of a chloro group, a nitro group, and a thiobenzamide moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Related compounds such as quinazoline-based pyrimidodiazepines have been shown to interact with dna and have anticancer activity .
Mode of Action
Similar compounds have been shown to interact with dna, potentially through intercalation or groove binding .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been shown to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Result of Action
Related compounds have shown anticancer activity, suggesting that 2-chloro-4-nitrothiobenzamide may also have potential therapeutic effects .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-nitrothiobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with flavin-dependent monooxygenases, which catalyze the conversion of substrates through oxidation reactions . These interactions are crucial for the compound’s biochemical activity and its role in various metabolic pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic processes and cell signaling . Additionally, it has been observed to affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as flavin-dependent monooxygenases, and inhibits their activity, leading to alterations in metabolic pathways . Additionally, it can activate certain signaling pathways by interacting with receptor proteins, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on cellular function and overall health . Toxic effects at high doses include alterations in liver and kidney function, as well as changes in metabolic activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those catalyzed by flavin-dependent monooxygenases . These enzymes play a crucial role in the compound’s metabolism, leading to the formation of specific metabolites. The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, influencing overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions are essential for the compound’s localization and accumulation in specific cellular compartments. The compound’s transport and distribution affect its biochemical activity and overall impact on cellular function .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s localization within cells is crucial for its biochemical interactions and overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrothiobenzamide typically involves the nitration of 2-chlorothiobenzamide. The process begins with the chlorination of thiobenzamide to introduce the chloro group. This is followed by a nitration reaction to introduce the nitro group at the para position relative to the chloro group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of chlorinating and nitrating agents under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrothiobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiobenzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-nitrothiobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Similar in structure but lacks the thiobenzamide moiety.
4-Chloro-2-nitroaniline: Contains an amino group instead of the thiobenzamide moiety.
2-Chloro-5-nitrothiobenzamide: Similar but with the nitro group in a different position
Uniqueness
2-Chloro-4-nitrothiobenzamide is unique due to the presence of both chloro and nitro groups on the thiobenzamide framework. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Biological Activity
2-Chloro-4-nitrothiobenzamide (C7H6ClN3O2S) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group, a nitro group, and a thiobenzamide moiety. Its structure can be represented as follows:
This configuration contributes to its reactivity and biological interactions.
Pharmacological Activities
1. Antimicrobial Activity
Research has shown that compounds with nitro and chloro substituents exhibit notable antimicrobial properties. Specifically, derivatives of nitrobenzamide have been studied for their potential against various bacterial strains. For instance, similar compounds have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
2. Antileishmanial and Antitrypanosomal Activity
Recent studies highlight the potential of nitro-substituted compounds in treating neglected tropical diseases such as leishmaniasis and Chagas disease. The presence of nitro and halogen groups enhances biological activity, making these compounds promising candidates for drug development . Although specific data on this compound's activity against these pathogens is limited, its structural analogs have shown significant efficacy.
3. Antidiabetic Properties
Another area of interest is the antidiabetic potential of benzamide derivatives. Compounds with similar structures have been identified as effective in lowering blood glucose levels and improving insulin sensitivity . The mechanism often involves inhibition of key enzymes related to glucose metabolism.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many nitrobenzamide derivatives act by inhibiting enzymes critical for pathogen survival or metabolic processes in human cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.
- Disruption of Cellular Functions : By interfering with cellular signaling pathways, these compounds may disrupt essential functions in both pathogens and host cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Khan et al. (2013) explored the degradation pathways of similar nitroaniline compounds by Rhodococcus strains. The findings indicated that these bacteria could utilize such compounds as carbon sources while releasing toxic byproducts like nitrite and chloride ions . This suggests potential bioremediation applications for this compound in polluted environments.
Case Study 2: Antileishmanial Activity
In a comparative study on halogenated derivatives, it was noted that compounds with similar structures exhibited IC50 values indicating strong antileishmanial activity . While direct data on this compound is scarce, the trends observed suggest that it may also possess similar properties warranting further investigation.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-chloro-4-nitrobenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-6-3-4(10(11)12)1-2-5(6)7(9)13/h1-3H,(H2,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEACOALXBAQET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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